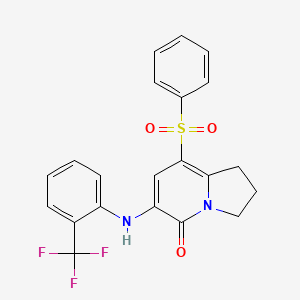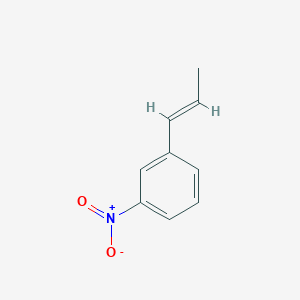
N-Methyl-1-(4-(1-methylpiperidin-4-yl)phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1-(4-(1-methylpiperidin-4-yl)phenyl)methanamine is a chemical compound with the molecular formula C13H20N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(4-(1-methylpiperidin-4-yl)phenyl)methanamine typically involves the reaction of 1-methyl-4-piperidone with appropriate reagents. One common method includes the reduction of 1-methyl-4-piperidone using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere . The reaction is carried out at low temperatures, followed by heating and subsequent workup to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-1-(4-(1-methylpiperidin-4-yl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in anhydrous THF.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
N-Methyl-1-(4-(1-methylpiperidin-4-yl)phenyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Methyl-1-(4-(1-methylpiperidin-4-yl)phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-1-(1-methylpiperidin-4-yl)methanamine: A closely related compound with similar structural features.
4-[(1-Methylpiperidin-4-yl)oxy]phenylmethanamine: Another similar compound with an additional oxygen atom in the structure.
Uniqueness
N-Methyl-1-(4-(1-methylpiperidin-4-yl)phenyl)methanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C14H22N2 |
|---|---|
Molekulargewicht |
218.34 g/mol |
IUPAC-Name |
N-methyl-1-[4-(1-methylpiperidin-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C14H22N2/c1-15-11-12-3-5-13(6-4-12)14-7-9-16(2)10-8-14/h3-6,14-15H,7-11H2,1-2H3 |
InChI-Schlüssel |
NNTXSZFDPZAGJH-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC=C(C=C1)C2CCN(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13126030.png)







![6-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13126074.png)
